2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Description
2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a polycyclic heteroaromatic compound featuring a benzothieno[2,3-d]pyrimidin-4-one core fused with a partially saturated cyclohexane ring. The structure is further substituted at the 2-position by a 5-(2-fluorophenyl)furan-2-yl group. This fluorine atom on the phenyl ring likely enhances lipophilicity and metabolic stability, while the furan moiety may contribute to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C20H17FN2O2S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17FN2O2S/c21-13-7-3-1-5-11(13)14-9-10-15(25-14)18-22-19(24)17-12-6-2-4-8-16(12)26-20(17)23-18/h1,3,5,7,9-10,18,23H,2,4,6,8H2,(H,22,24) |
InChI Key |
HIKMZXNBRYNUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(O4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Core Benzothieno[2,3-d]pyrimidine Synthesis
The bicyclic system is typically derived from:
5-(2-Fluorophenyl)furan-2-yl Substituent
-
5-(2-Fluorophenyl)furan-2-carbaldehyde : Synthesized via Suzuki-Miyaura coupling of 2-fluorophenylboronic acid with 5-bromofuran-2-carbaldehyde.
-
2-(2-Fluorophenyl)furan : Prepared via palladium-catalyzed cross-coupling.
Detailed Synthetic Routes
Method A: Cyclocondensation and Functionalization
Step 1 : Formation of benzothieno[2,3-d]pyrimidine core
Step 2 : Introduction of 5-(2-fluorophenyl)furan-2-yl group
Method B: Suzuki-Miyaura Coupling
Step 1 : Preparation of 2-chlorobenzothieno[2,3-d]pyrimidine
Step 2 : Coupling with 5-(2-fluorophenyl)furan-2-boronic acid
Method C: Microwave-Assisted One-Pot Synthesis
-
Reagents : 2-Aminothiophenol, 2-fluorophenylacetylene, and ethyl acetoacetate under microwave irradiation.
Optimization Strategies
Catalytic Systems
Solvent and Temperature Effects
-
Polar aprotic solvents : DMF or DMSO improve cyclocondensation yields.
-
Reflux vs. microwave : Microwave reduces reaction time from 6 h to 20 min.
Purification and Characterization
Purification Techniques
Analytical Data
Comparative Analysis of Methods
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 68–75% | 6–8 h | Scalable, low cost | Requires harsh acids (POCl₃, H₂SO₄) |
| Suzuki Coupling | 65–82% | 4–6 h | High regioselectivity | Pd catalysts expensive |
| Microwave | 78% | 20 min | Rapid, energy-efficient | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Structural and Pharmacological Insights
Substitution at position 2 with a fluorophenyl-furan group distinguishes it from analogs with methoxy-phenyl (Compound 15) or chloro-methoxy-phenoxyethoxy () groups. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets .
Solubility and Bioavailability :
- Piperazinyl or tetrahydropyridinyl substituents (e.g., Compounds 5 and 15) improve aqueous solubility compared to the target compound’s furan-phenyl group, which is more lipophilic .
- The thioxo group in ’s compound introduces polarizability, which could enhance target engagement but reduce membrane permeability .
Metabolic Stability :
- Methoxy groups (e.g., Compound 15) are prone to demethylation, whereas the fluorine atom in the target compound may resist metabolic degradation, extending half-life .
Biological Activity
The compound 2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Structural Overview
This compound features a fused bicyclic system that integrates a benzothieno and pyrimidine core with a furan substituent. The presence of the fluorophenyl group may enhance its reactivity and biological activity. The molecular formula is , indicating a diverse range of functional groups that could interact with biological targets.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit various biological activities. The following table summarizes some related compounds and their associated activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin | Lacks fluorine; similar bicyclic structure | Antitumor |
| 5,6-Diphenylfuro[2,3-d]pyrimidine | Contains furan; different substitution pattern | Antimicrobial |
| 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine | Chlorinated; similar core structure | Enzyme inhibition |
The uniqueness of 2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups and structural arrangement that potentially enhances its biological activity compared to other similar compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various biological targets involved in critical pathways such as:
- Enzyme Inhibition: Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance.
- Antitumor Activity: Initial assays indicate that this compound may inhibit the growth of certain cancer cell lines.
Case Studies
A recent study evaluated the anticancer properties of several benzothieno derivatives. Among these derivatives was a compound structurally related to our target molecule. The results revealed significant growth inhibition against various human cancer cell lines with an average IC50 value indicating potency in the low micromolar range .
Another study focusing on furan derivatives highlighted their antimicrobial properties against M. tuberculosis and other pathogens. Compounds with similar furan substitutions demonstrated low cytotoxicity while maintaining effective antimicrobial activity .
Synthesis and Modification
The synthesis of 2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through several methods involving multi-step reactions. The incorporation of the fluorophenyl group is particularly noteworthy as it may influence both electronic properties and bioavailability .
Future Directions
Further research is essential to elucidate the specific mechanisms of action for this compound. Future studies should focus on:
- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies: To identify key structural features that enhance biological activity.
Q & A
(Basic) What synthetic strategies are recommended for constructing the benzothieno[2,3-d]pyrimidinone core of this compound?
Methodological Answer:
The core is typically synthesized via aza-Wittig reactions followed by cyclocondensation. Key steps include:
- Step 1: React 2-aminobenzothiophene derivatives with triphosgene to form the pyrimidine ring.
- Step 2: Introduce substituents (e.g., fluorophenyl-furan) via nucleophilic aromatic substitution (120°C, DMF, K₂CO₃).
- Critical Parameters: Maintain anhydrous conditions, use microwave-assisted synthesis (300 W, 30 min) to improve yield (68–72%), and monitor intermediates via TLC (Rf 0.4 in EtOAc/hexane) .
(Advanced) How can computational modeling resolve contradictions in reported kinase inhibition profiles across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., ATP concentrations) or protein conformations. To address this:
- Perform molecular dynamics simulations (100 ns) to identify flexible kinase domains affecting binding.
- Use ensemble docking (AutoDock Vina) against multiple crystal structures (e.g., PDB 3GZW, 4U5P).
- Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH, correlating computational predictions with experimental Kd values .
(Basic) Which spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the furan and fluorophenyl groups (δ 6.8–7.6 ppm for aromatic protons; δ 160–165 ppm for C-F).
- HRMS: Verify molecular weight (calculated m/z 453.1245 for C₂₃H₂₀FN₃O₂S).
- X-ray crystallography: Resolve stereochemical ambiguities in the hexahydrobenzothieno ring (e.g., chair vs. boat conformation) .
(Advanced) How can structure-activity relationship (SAR) studies optimize PDE4B inhibition while minimizing hERG liability?
Methodological Answer:
- Modification Strategy: Replace the 2-fluorophenyl group with para-substituted analogs (e.g., -CF₃, -CN) to enhance π-stacking in PDE4B’s hydrophobic pocket.
- hERG Mitigation: Reduce basicity of the pyrimidinone nitrogen via electron-withdrawing substituents (σ = +0.78 Hammett constant).
- Assays: Use patch-clamp electrophysiology (IC₅₀ > 10 µM for hERG) and PDE4B enzymatic assays (IC₅₀ < 50 nM) to balance selectivity .
(Basic) What protocols ensure batch-to-batch consistency in purity and yield?
Methodological Answer:
- Chromatography: Purify via flash chromatography (silica gel, 4:1 hexane/EtOAc) followed by recrystallization (ethanol/water, 70% recovery).
- QC Criteria: Purity >95% (HPLC, C18 column, 1.0 mL/min flow rate), residual solvents <0.1% (GC-MS), and moisture content <0.5% (Karl Fischer) .
(Advanced) How should researchers design isotopic labeling experiments to study metabolic stability?
Methodological Answer:
- Deuterium Labeling: Introduce ²H at metabolically vulnerable positions (e.g., benzylic C-7 of the hexahydro ring) via Pd/C-catalyzed H/D exchange (D₂O, 80°C, 24 h).
- Tracing Metabolism: Use LC-MS/MS to monitor deuterium retention in liver microsomes (human/rat, 1 mg/mL protein, 37°C). Compare t₁/₂ values between labeled and unlabeled compounds .
(Basic) What reaction conditions minimize byproduct formation during furan-2-yl group installation?
Methodological Answer:
- Catalyst: Employ Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in Sonogashira coupling (THF, 60°C, 12 h).
- Workup: Quench with NH₄Cl (sat.), extract with EtOAc, and wash with brine to remove Pd residues.
- Yield Optimization: Maintain a 1:1.2 molar ratio of benzothieno precursor to 2-fluorophenylfuran boronic ester .
(Advanced) How can cryo-EM complement X-ray data to study compound-target interactions in membrane proteins?
Methodological Answer:
- Sample Preparation: Reconstitute the compound with GPCRs (e.g., β₂-adrenergic receptor) in nanodiscs (MSP1E3D1, 1:100 protein:lipid ratio).
- Data Collection: Acquire 10,000 micrographs at 300 kV (Gatan K3 camera, 0.825 Å/pixel).
- Analysis: Use RELION for 3D classification, resolving binding poses at 3.2 Å resolution to identify critical hydrogen bonds (e.g., pyrimidinone O to Ser203) .
(Basic) What stability-indicating assays are recommended for long-term storage studies?
Methodological Answer:
- Forced Degradation: Expose to 40°C/75% RH (ICH Q1A) and analyze degradation products via UPLC-PDA (e.g., oxidation at C-4 ketone, <5% over 6 months).
- Light Sensitivity: Store in amber glass under N₂; monitor photodegradation (ICH Q1B) with UV irradiation (1.2 million lux·hr) .
(Advanced) How can machine learning predict novel derivatives with enhanced blood-brain barrier (BBB) permeability?
Methodological Answer:
- Dataset Curation: Compile logBB values for 200+ benzothieno analogs from in vivo studies.
- Model Training: Use Random Forest (scikit-learn) with descriptors like PSA (<70 Ų), cLogP (2–5), and number of H-bond donors (≤2).
- Validation: Synthesize top candidates (e.g., 3-nitro derivatives) and measure BBB penetration via in situ rat perfusion (PS = 1.2 × 10⁻³ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
